![molecular formula C8H9ClF3N B1422937 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride CAS No. 1208004-89-0](/img/structure/B1422937.png)
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride
Overview
Description
Scientific Research Applications
Photolysis in Bioconjugate Chemistry
- Application : The photolysis of related compounds to 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride demonstrates the potential utility in photoaffinity probes. This process involves the photoinsertion into N-H bonds and subsequent base-catalyzed elimination reactions, indicating its significance in understanding biological systems and molecular interactions (Platz et al., 1991).
Thrombin Inhibition in Bioorganic & Medicinal Chemistry
- Application : Compounds structurally similar to 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride have been studied for their potent thrombin inhibition properties, indicating potential applications in blood coagulation and cardiovascular research (Lee et al., 2007).
Biocide and Corrosion Inhibition in Corrosion Science
- Application : Analogous chemicals have been used as multifunctional biocides in cooling water systems, exhibiting a broad spectrum activity against bacteria, fungi, and algae, while also possessing biofilm and corrosion inhibition properties. This suggests potential applications in industrial water treatment and corrosion control (Walter & Cooke, 1997).
Synthesis of NK(1) Receptor Antagonist
- Application : In the synthesis of the NK(1) receptor antagonist Aprepitant, compounds similar to 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride have been utilized, demonstrating its relevance in the development of pharmaceuticals for treating conditions like nausea and vomiting (Brands et al., 2003).
Catalytic Fluoromethylation in Organic Synthesis
- Application : In organic synthesis, related fluorinated compounds are used in catalytic fluoromethylation of carbon-carbon multiple bonds. This highlights its importance in creating fluorinated organic compounds, which are significant in pharmaceutical and agrochemical industries (Koike & Akita, 2016).
Mercury Detection in Analytical Chemistry
- Application : Compounds with structural similarity have been developed as sensors for selective optical detection of Hg2+, indicating their use in environmental monitoring and safety applications (Wanichacheva et al., 2009).
Safety and Hazards
While specific safety and hazard information for “2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride” is not provided in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It’s worth noting that this compound could be readily converted into α-amino acids under a reducing atmosphere .
Mode of Action
It has been reported to be used as a precursor for the difluoromethyl diazomethane species . The difluoromethyl diazomethane intermediate can be generated in situ in the presence of tert-butyl nitrite and a catalytic amount of acetic acid .
Biochemical Pathways
The synthesis of 2-fluorofurans could also be completed through the fluorine elimination in the presence of magnesium powder and tbscl .
properties
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVGYGWXSMPKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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